N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide
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Overview
Description
ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against Pseudomonas aeruginosa and multidrug-resistant strains .
Preparation Methods
The synthesis of compound 1 involves several steps, starting from 1-methyl-1H-pyrazol-5-amine
Amination: Nitrosation of 1-methyl-1H-pyrazol-5-amine.
Reduction: Conversion of the nitroso compound to the corresponding amine.
Esterification: Formation of the benzamide by reacting the amine with 2-methylbenzoic acid.
Amino Group Protection: Trityl protection of the amino group.
Chemical Reactions Analysis
Compound 1 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed during these transformations are essential for understanding its chemical behavior.
Scientific Research Applications
The applications of compound 1 extend across multiple fields:
Medicine: As an intermediate in ceftolozane synthesis, it plays a crucial role in antibiotic development.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Its industrial applications may include pharmaceutical production and chemical synthesis [, ].
Mechanism of Action
While the exact mechanism of ceftolozane’s antibacterial effects is beyond the scope of this article, it likely involves inhibition of bacterial cell wall synthesis. Further studies elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Compound 1’s uniqueness lies in its structure and synthetic pathway. Other related compounds may include benzamides, pyrazoles, and cephalosporins [2, 4, 5].
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C14H17N3O/c1-3-17-12(8-9-16-17)10-15-14(18)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,15,18) |
InChI Key |
DSTVVCSMKWJVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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